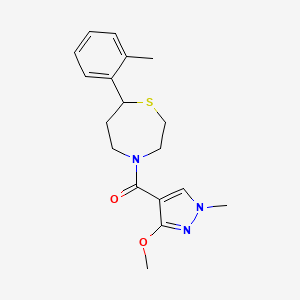
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a pyrazole moiety and a thiazepane ring suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Molecular Weight : 319.41 g/mol
- Functional Groups : Contains methoxy, methyl, pyrazole, and thiazepane groups which are known to influence biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A related pyrazole compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .
Anti-inflammatory Properties
Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds featuring pyrazole rings have been documented to possess anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
Research Findings : A study evaluating a series of pyrazole derivatives found that they exhibited significant inhibition of COX activity, with some compounds showing IC50 values as low as 3.8 nM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. Pyrazole derivatives have shown broad-spectrum activity due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Example : In vitro tests revealed that certain pyrazole derivatives displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria .
The biological activities of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds containing the pyrazole moiety often act as reversible inhibitors of enzymes such as COX and monoamine oxidases.
- Apoptosis Induction : Many pyrazole derivatives trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress within cells.
Research Findings Summary
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-4-5-7-14(13)16-8-9-21(10-11-24-16)18(22)15-12-20(2)19-17(15)23-3/h4-7,12,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBYPLDAFWBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













